molecular formula C17H15F3N2O2 B2831564 (2-Methylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone CAS No. 2380175-26-6

(2-Methylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone

Cat. No. B2831564
CAS RN: 2380175-26-6
M. Wt: 336.314
InChI Key: SAXYBEKDNOFQPF-UHFFFAOYSA-N
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Description

The compound “(2-Methylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone” is a complex organic molecule that contains several functional groups. It has a 2-methylphenyl group, a 3-[2-(trifluoromethyl)pyridin-4-yl] group, an oxyazetidin-1-yl group, and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group would likely add a significant amount of electronegativity to the molecule, and the azetidine ring could add some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the azetidine ring. The trifluoromethyl group is quite electronegative, which could make the compound more reactive. The azetidine ring could also influence the compound’s reactivity due to its strain and steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s polarity, potentially affecting its solubility and boiling point .

Mechanism of Action

Without specific information on the intended use or target of this compound, it’s difficult to predict its mechanism of action. The trifluoromethyl group is often used in medicinal chemistry to improve the potency and metabolic stability of drug candidates .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being investigated for use as a pharmaceutical, future work could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(2-methylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-11-4-2-3-5-14(11)16(23)22-9-13(10-22)24-12-6-7-21-15(8-12)17(18,19)20/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYBEKDNOFQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2-Methylbenzoyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

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